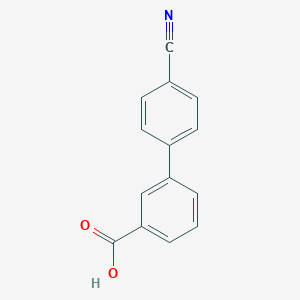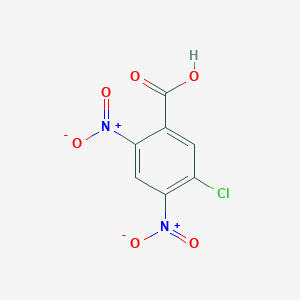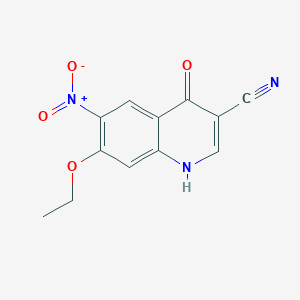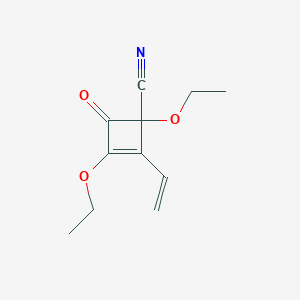
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile, also known as ethyl 2-ethenyl-4-oxocyclobut-2-enecarboxylate, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a member of the cyclobutene family and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile is not fully understood. However, it is believed to act as a Michael acceptor and react with nucleophiles such as thiols, amines, and carboxylic acids. This reactivity makes it a useful tool for the synthesis of various compounds.
Effets Biochimiques Et Physiologiques
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have potential anticancer activity. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile in lab experiments is its high reactivity and versatility. It can be used as a building block in the synthesis of various compounds and materials. However, its high reactivity can also be a limitation as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
There are various future directions for the research and application of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile. One potential direction is the synthesis of novel compounds with potential therapeutic applications. Another direction is the development of new materials with unique properties based on the cyclobutene scaffold. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile involves the reaction of 2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile 2-ethenyl-4-oxocyclobut-2-ene-1-carboxylate with sodium cyanide in the presence of a catalytic amount of potassium tert-butoxide. The reaction takes place in anhydrous dim2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrileformamide (DMF) at room temperature and produces the desired product in high yield.
Applications De Recherche Scientifique
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of novel compounds with potential therapeutic applications. It has also been used as a starting material in the synthesis of cyclobutene-based polymers and materials with unique properties.
Propriétés
Numéro CAS |
154365-61-4 |
|---|---|
Nom du produit |
2-Ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-ethenyl-1,3-diethoxy-4-oxocyclobut-2-ene-1-carbonitrile |
InChI |
InChI=1S/C11H13NO3/c1-4-8-9(14-5-2)10(13)11(8,7-12)15-6-3/h4H,1,5-6H2,2-3H3 |
Clé InChI |
OHFIHZJMZOAKJP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1=O)(C#N)OCC)C=C |
SMILES canonique |
CCOC1=C(C(C1=O)(C#N)OCC)C=C |
Synonymes |
2-Cyclobutene-1-carbonitrile,2-ethenyl-1,3-diethoxy-4-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



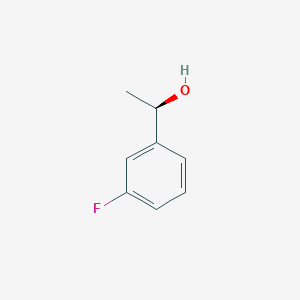
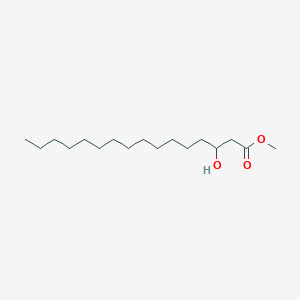
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
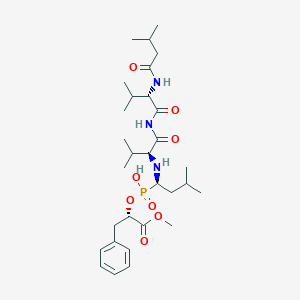
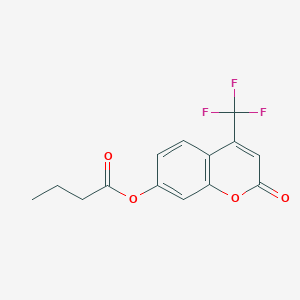
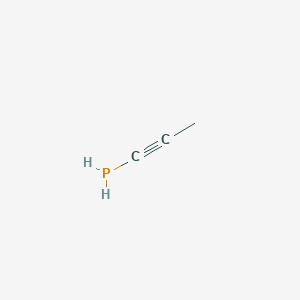
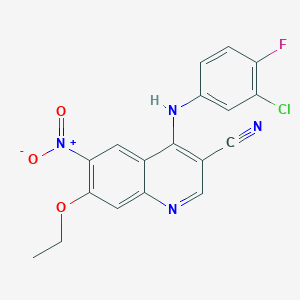
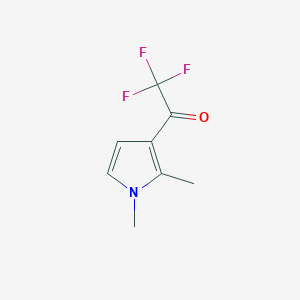
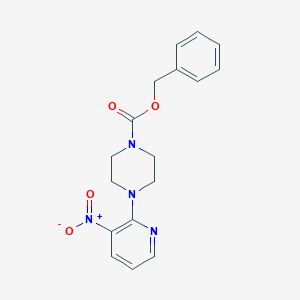
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
